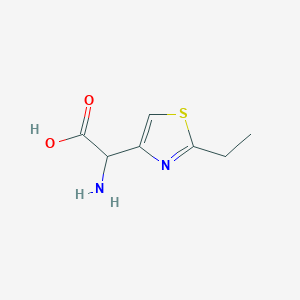
2-Amino-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid is an organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid typically involves the reaction of 2-ethyl-1,3-thiazole with glycine or its derivatives under controlled conditions. One common method includes the condensation of 2-ethyl-1,3-thiazole with chloroacetic acid, followed by amination to introduce the amino group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process often includes purification steps such as crystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives of the compound can be synthesized using reagents like halogens or halogenating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), halogenating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated thiazole derivatives.
Applications De Recherche Scientifique
2-Amino-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism by which 2-Amino-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and hydrophobic interactions, facilitating its binding to active sites. This binding can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-Aminothiazole: Shares the thiazole ring structure but lacks the ethyl and acetic acid groups.
2-Amino-4-thiazoleacetic acid: Similar structure but with different substituents on the thiazole ring.
2-Amino-2-(2-methyl-1,3-thiazol-4-yl)acetic acid: Similar structure with a methyl group instead of an ethyl group.
Uniqueness: 2-Amino-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid is unique due to the presence of both the ethyl group and the acetic acid moiety, which can influence its chemical reactivity and biological activity. These structural features may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H10N2O2S |
|---|---|
Poids moléculaire |
186.23 g/mol |
Nom IUPAC |
2-amino-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid |
InChI |
InChI=1S/C7H10N2O2S/c1-2-5-9-4(3-12-5)6(8)7(10)11/h3,6H,2,8H2,1H3,(H,10,11) |
Clé InChI |
HNMTVKCXLYMXSF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=CS1)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


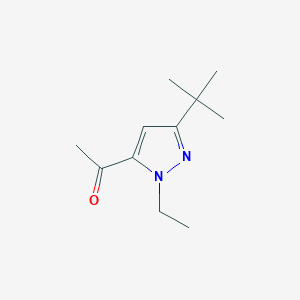
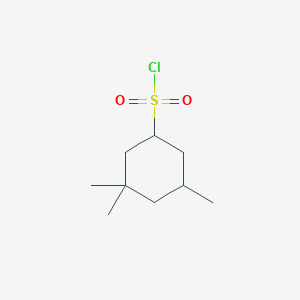

![8-Oxa-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B13235419.png)
![Ethyl 2-{3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate](/img/structure/B13235421.png)
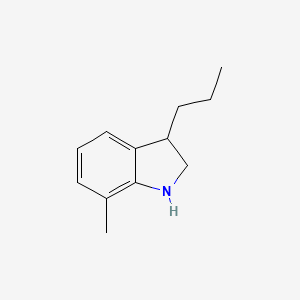
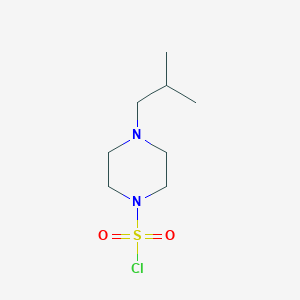
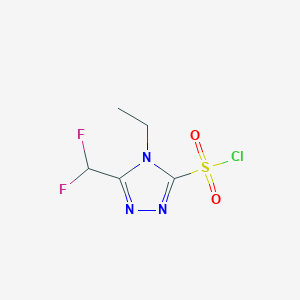
![2-[1-(Aminomethyl)cyclohexyl]-2-hydroxypropanal](/img/structure/B13235444.png)
![5-Amino-6-[(propan-2-yl)amino]-3-(trifluoromethyl)hexanoic acid](/img/structure/B13235447.png)
![4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B13235467.png)
![5-(Chloromethyl)spiro[2.3]hexane](/img/structure/B13235470.png)
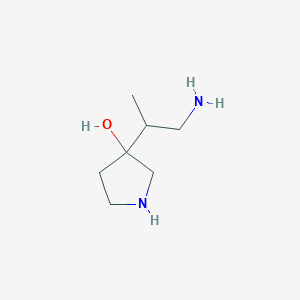
![[1-(Propan-2-yl)-1H-pyrazol-4-yl]methanesulfonyl chloride](/img/structure/B13235483.png)
